2,5-Cyclohexadiene-1-carboxylic acid, 2-methyl-1-(1-methylethyl)-
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Overview
Description
2,5-Cyclohexadiene-1-carboxylic acid, 2-methyl-1-(1-methylethyl)- is an organic compound with a unique structure that includes a cyclohexadiene ring substituted with a carboxylic acid group, a methyl group, and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadiene-1-carboxylic acid, 2-methyl-1-(1-methylethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the dehydrobromination of 1,2-dibromocyclohexane using sodium hydride (NaH) as a base . This reaction yields cyclohexadiene, which can then be further functionalized to introduce the carboxylic acid, methyl, and isopropyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2,5-Cyclohexadiene-1-carboxylic acid, 2-methyl-1-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds in the cyclohexadiene ring to single bonds, yielding cyclohexane derivatives.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexadienone derivatives, while reduction can produce cyclohexane derivatives.
Scientific Research Applications
2,5-Cyclohexadiene-1-carboxylic acid, 2-methyl-1-(1-methylethyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Cyclohexadiene-1-carboxylic acid, 2-methyl-1-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological processes and industrial applications. The exact pathways depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Cyclohexadiene-1-carboxylic acid, 1-methyl-, methyl ester
- 2-Methyl-2,5-cyclohexadiene-1-carboxylic acid
Uniqueness
2,5-Cyclohexadiene-1-carboxylic acid, 2-methyl-1-(1-methylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
31689-42-6 |
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Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
2-methyl-1-propan-2-ylcyclohexa-2,5-diene-1-carboxylic acid |
InChI |
InChI=1S/C11H16O2/c1-8(2)11(10(12)13)7-5-4-6-9(11)3/h5-8H,4H2,1-3H3,(H,12,13) |
InChI Key |
UAADEJHLOCLLQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC=CC1(C(C)C)C(=O)O |
Origin of Product |
United States |
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